Norethindrone-2,2,4,6,6,10-d6
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Overview
Description
Norethindrone-2,2,4,6,6,10-d6 is a deuterated form of Norethindrone, a synthetic progestational hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C20H20D6O2, and it has a molecular weight of 304.46 . Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norethindrone-2,2,4,6,6,10-d6 involves the incorporation of deuterium atoms into the Norethindrone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Norethindrone in the presence of deuterium gas (D2) and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Norethindrone-2,2,4,6,6,10-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
Norethindrone-2,2,4,6,6,10-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Endometriosis Research: Used in combination with progestins to study the effects on endometriosis.
Mechanism of Action
Norethindrone-2,2,4,6,6,10-d6 functions as a synthetic progestational hormone with actions similar to those of progesterone. It acts as a potent inhibitor of ovulation by suppressing the release of gonadotropins from the pituitary gland. This suppression prevents the maturation and release of ovarian follicles . Additionally, it has weak estrogenic and androgenic properties, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Norethindrone-2,2,4,6,6,10-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:
Norethindrone: The non-deuterated form with similar progestational properties.
Norethindrone Acetate-2,2,4,6,6,10-d6: A deuterated acetate derivative used in similar research applications.
Norethisterone: Another synthetic progestational hormone with similar pharmacological properties.
This compound stands out due to its enhanced stability and altered pharmacokinetic profile, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15?,16?,17?,18?,19?,20-/m0/s1/i4D2,5D2,12D,15D |
InChI Key |
VIKNJXKGJWUCNN-YIRVMHHNSA-N |
Isomeric SMILES |
[2H]C1=C2C(CC3C4CC[C@](C4(CCC3C2(CC(C1=O)([2H])[2H])[2H])C)(C#C)O)([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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